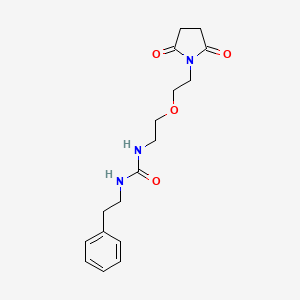

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl . This parent compound is used in the synthesis of various pharmaceuticals and has a molecular weight of 305.28 . It is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

While specific synthesis methods for “1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea” are not available, related compounds have been synthesized using optimized coupling reactions .Molecular Structure Analysis

The parent compound, 2,5-Dioxopyrrolidin-1-yl, has a linear formula of C12H19NO8 . The InChI code is 1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 .Physical And Chemical Properties Analysis

The parent compound, 2,5-Dioxopyrrolidin-1-yl, is a colorless to yellow liquid or semi-solid or solid or lump .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Research

This compound has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, which demonstrated potent anticonvulsant properties . These compounds showed broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice. The studies suggest that these derivatives could be promising candidates for the development of new anticonvulsant therapies.

Pain Management Studies

The anticonvulsant derivatives have also shown effectiveness in pain models. For instance, one of the compounds in the series was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This indicates that the compound could have applications in managing various types of pain, including neuropathic pain.

Voltage-Gated Sodium Channels Interaction

Previous studies on related compounds have indicated that they interact with voltage-gated sodium channels at high concentrations . This interaction is significant because it can influence the development of drugs that target these channels, which are crucial in the propagation of electrical signals in the nervous system.

Calcium Channel Inhibition

The compound has been associated with the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This is particularly important because L-type calcium channels are involved in numerous physiological processes, including muscle contraction, hormone or neurotransmitter release, and gene expression.

Metabolic Stability and Hepatotoxicity

One of the derivatives was found to have high metabolic stability on human liver microsomes and negligible hepatotoxicity . This makes it a suitable candidate for further drug development, as metabolic stability and low toxicity are desirable attributes for pharmaceutical compounds.

Cytochrome P450 Enzyme Interaction

The compound exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . This is a crucial consideration in drug development since these enzymes play a significant role in drug metabolism and can affect the pharmacokinetics of a drug.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-15-6-7-16(22)20(15)11-13-24-12-10-19-17(23)18-9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECLMXJJXQSCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)